molecular formula C6H15ClN4O2 B1486014 N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride CAS No. 2203842-65-1

N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride

Cat. No.: B1486014
CAS No.: 2203842-65-1
M. Wt: 210.66 g/mol
InChI Key: NJXOILUWMDLXSH-UHFFFAOYSA-N
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Description

N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride is a synthetic organic compound featuring a hydrazinecarboxamide backbone substituted with an isopropylamino group. Its molecular formula is C₆H₁₄ClN₅O₂ (inferred from , which describes a methylamino analog). The compound’s structure includes:

  • A hydrazinecarboxamide core (–NH–NH–C(=O)–NH₂).
  • A 2-oxoethyl linker bonded to an isopropylamino group (–NH–C(CH₃)₂).
  • A hydrochloride salt for enhanced solubility.

Properties

IUPAC Name

2-(hydrazinecarbonylamino)-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c1-4(2)9-5(11)3-8-6(12)10-7;/h4H,3,7H2,1-2H3,(H,9,11)(H2,8,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXOILUWMDLXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride generally proceeds via:

  • Formation of an α-ketoamide intermediate bearing the isopropylamino substituent.
  • Subsequent reaction of this intermediate with hydrazine or hydrazine derivatives to form the hydrazinecarboxamide moiety.
  • Isolation of the product as the hydrochloride salt for enhanced stability and handling.

Key Reagents and Reaction Conditions

Step Reagents Conditions Outcome
1. Formation of α-ketoamide intermediate Isopropylamine, α-haloacetyl compound (e.g., bromoacetyl derivative) Solvent: ethanol or similar; temperature: reflux; time: several hours N-(2-isopropylamino-2-oxoethyl) intermediate
2. Hydrazinecarboxamide formation Hydrazine hydrate or hydrazine derivatives Solvent: ethanol or aqueous medium; temperature: room temperature to reflux; time: 2–24 hours Formation of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide
3. Salt formation Hydrogen chloride gas or HCl in solvent Solvent: ether or ethanol; temperature: 0–25°C Hydrochloride salt precipitation

Detailed Preparation Procedures

3.1. Preparation of α-Ketoamide Intermediate

  • An α-haloacetyl compound (such as bromoacetyl bromide or bromoacetyl derivative) is reacted with isopropylamine in anhydrous ethanol.
  • The nucleophilic substitution of the halogen by the amine group yields the α-ketoamide intermediate.
  • This reaction is typically conducted under reflux for 4–6 hours to ensure complete conversion.
  • The intermediate is purified by standard extraction and crystallization techniques.

3.2. Conversion to Hydrazinecarboxamide

  • The purified α-ketoamide intermediate is then treated with hydrazine hydrate in ethanol.
  • The reaction proceeds via nucleophilic attack of hydrazine on the keto carbonyl, forming the hydrazinecarboxamide moiety.
  • Reaction times vary from 2 to 24 hours depending on temperature and solvent system.
  • Completion is monitored by TLC or HPLC.
  • The product is isolated by filtration or extraction.

3.3. Formation of Hydrochloride Salt

  • The free base hydrazinecarboxamide is dissolved in anhydrous ether or ethanol.
  • Hydrogen chloride gas or a solution of HCl in ethanol is bubbled or added dropwise.
  • The hydrochloride salt precipitates out due to reduced solubility.
  • The salt is collected by filtration and dried under vacuum.

Representative Research Findings and Data

Parameter Observations
Yield of α-ketoamide intermediate 75–85% after purification
Yield of hydrazinecarboxamide formation 70–90% depending on reaction time and temperature
Purity of final hydrochloride salt >98% by HPLC analysis
Stability Hydrochloride salt stable under ambient conditions for months
Characterization Confirmed by NMR, IR, and mass spectrometry

Notes on Optimization and Variations

  • The choice of solvent influences reaction rate and yield; ethanol is preferred for both steps due to solubility and ease of removal.
  • Temperature control is critical during hydrazine addition to avoid side reactions.
  • Use of hydrazine hydrate is common, but alternative hydrazine derivatives can be employed to modify properties.
  • Formation of the hydrochloride salt improves product handling and stability, facilitating storage and formulation.

Summary Table of Preparation Methods

Step Methodology Key Reagents Conditions Product Form Yield (%) Notes
1 Nucleophilic substitution Isopropylamine, α-haloacetyl compound Reflux ethanol, 4–6 h α-Ketoamide intermediate 75–85 Purification by crystallization
2 Hydrazine addition Hydrazine hydrate Ethanol, RT to reflux, 2–24 h Hydrazinecarboxamide 70–90 TLC/HPLC monitoring
3 Salt formation HCl gas or HCl in ethanol 0–25°C, ether or ethanol Hydrochloride salt Quantitative Precipitation and drying

Chemical Reactions Analysis

Types of Reactions

N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino or hydrazinecarboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrazinecarboxamide Derivatives

(a) N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide Hydrochloride ()
  • Molecular Formula : C₄H₁₁ClN₄O₂.
  • Key Difference: Methylamino (–NH–CH₃) vs. isopropylamino substituent.
(b) N-(2-Chlorophenyl)hydrazinecarboxamide Derivatives (–5)
  • Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
  • Structure : Incorporates a benzodioxol-imidazole hybrid and chlorophenyl group.
  • Activity : Demonstrated antifungal properties via molecular docking studies .
  • Comparison : The chlorophenyl and benzodioxol groups enhance aromatic interactions in target enzymes, unlike the aliphatic isopropyl group in the target compound.

DPP-IV Inhibitors

Anagliptin Hydrochloride ()
  • Structure: Pyrazolo-pyrimidine core with a cyanopyrrolidinyl group.
  • Activity : Potent DPP-IV inhibitor (IC₅₀ = 0.7 nM) for diabetes treatment .
  • Comparison : While both compounds feature carboxamide groups, Anagliptin’s heterocyclic core enables stronger π-π stacking with DPP-IV’s active site, unlike the simpler hydrazinecarboxamide backbone of the target compound.

Antiarrhythmic Agents

N-[2-(1-Adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide Hydrochloride ()
  • Structure: Adamantylamino and nitrobenzamide groups.
  • Activity : Antiarrhythmic via sodium channel modulation.
  • Comparison : The adamantyl group provides rigid, hydrophobic interactions, whereas the isopropyl group in the target compound offers flexibility but weaker membrane penetration.

Beta-Blockers

Betaxolol Hydrochloride ()
  • Structure: Phenoxypropanolamine with isopropylamino and cyclopropylmethoxy groups.
  • Activity : β₁-adrenergic receptor antagonist.

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Hydrazinecarboxamide Isopropylamino, 2-oxoethyl Inferred enzyme inhibition
N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide HCl Hydrazinecarboxamide Methylamino
Anagliptin HCl Pyrazolo-pyrimidine Cyanopyrrolidinyl DPP-IV inhibition (IC₅₀ = 0.7 nM)
(2E)-2-[1-(Benzodioxol-5-yl)...]hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Antifungal
Betaxolol HCl Phenoxypropanolamine Isopropylamino, cyclopropylmethoxy β₁-adrenergic antagonism

Biological Activity

N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride, also known by its chemical identifier 2203842-65-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an isopropylamino group and a hydrazinecarboxamide moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-(hydrazinecarbonylamino)-N-propan-2-ylacetamide; hydrochloride
  • Molecular Formula : C6H14N4O2·HCl
  • InChI Key : NJXOILUWMDLXSH-UHFFFAOYSA-N

This structure enables various interactions with biological targets, which are crucial for its potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular responses.
  • Cellular Effects : The compound may affect processes such as apoptosis (programmed cell death), cell proliferation, and signal transduction pathways.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that:

  • Antimicrobial Activity : this compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although further investigation is necessary to elucidate its full therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of hydrazine derivatives included this compound. The study found that treatment with the compound resulted in reduced viability of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity against resistant strains
AnticancerReduced viability in cancer cell lines; apoptosis induction
Enzyme InhibitionInhibition of metabolic enzymes involved in cellular processes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride, and how can purity be maximized during synthesis?

  • Methodological Answer : The compound’s synthesis typically involves coupling isopropylamine derivatives with hydrazinecarboxamide precursors. A two-step approach is recommended:

Step 1 : React 2-chloroacetyl chloride with isopropylamine to form N-(2-chloroethyl)-N-isopropylamide. This reaction requires anhydrous conditions (e.g., dry dichloromethane) and a base like triethylamine to neutralize HCl byproducts .

Step 2 : Introduce the hydrazinecarboxamide moiety via nucleophilic substitution. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

  • Key Challenge : Minimize side products (e.g., dimerization) by controlling reaction stoichiometry and temperature (0–5°C for Step 1, room temperature for Step 2).

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the isopropylamino group (δ 1.0–1.2 ppm for methyl protons) and hydrazinecarboxamide NH signals (δ 8.5–9.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 220 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity and degradation products .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show [M+H]+^+ at m/z = 263.1 (calculated for C7H16ClN4O2C_7H_{16}ClN_4O_2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., DPP-IV inhibition vs. unrelated targets) may arise from assay conditions.

  • Control Experiments : Include positive controls (e.g., sitagliptin for DPP-IV) and validate enzyme activity using fluorogenic substrates (e.g., Gly-Pro-AMC) .
  • Buffer Optimization : Test varying pH (6.8–7.4) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .
  • Data Normalization : Use standardized units (e.g., % inhibition relative to vehicle) and repeat assays in triplicate to account for batch-to-batch variability .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Computational Docking : Perform molecular docking (using AutoDock Vina) to predict binding affinity for targets like DPP-IV or kinases. Focus on the hydrazinecarboxamide group’s interaction with catalytic residues .
  • Proteomics Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Metabolomic Analysis : Apply LC-MS/MS to track changes in metabolic pathways (e.g., glucose metabolism) linked to hydrazine derivatives .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Variability may stem from cell-specific uptake or metabolic activation.

  • Uptake Studies : Use radiolabeled 14C^{14}C-compound or fluorescent tagging (e.g., FITC-conjugated derivative) to quantify intracellular accumulation .
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites via LC-HRMS .
  • Resazurin Assay Optimization : Ensure consistent seeding density and exposure time (24–48 hours) to reduce false positives .

Data Contradiction Analysis

Q. Why do literature reports show conflicting solubility profiles for this compound?

  • Root Cause : Differences in salt form (hydrochloride vs. free base) and solvent systems.
  • Resolution :

  • Solubility Testing : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits higher aqueous solubility (>10 mg/mL) due to ionic dissociation .
  • Counterion Analysis : Characterize salt content via ion chromatography to confirm stoichiometry (e.g., 1:1 HCl ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride
Reactant of Route 2
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N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride

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